5-Bromo-2-chloro-4-iodobenzonitrile
Description
Properties
IUPAC Name |
5-bromo-2-chloro-4-iodobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClIN/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWFQASJYGCEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClIN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzonitrile derivatives. For instance, the synthesis can begin with the nitration of a suitable aromatic precursor, followed by halogenation steps to introduce bromine, chlorine, and iodine atoms sequentially.
Industrial Production Methods
Industrial production of 5-Bromo-2-chloro-4-iodobenzonitrile may involve scalable processes that ensure high yield and purity. These processes often utilize cost-effective and readily available starting materials, such as dimethyl terephthalate, and involve steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, it can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
5-Bromo-2-chloro-4-iodobenzonitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of biologically active molecules.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-iodobenzonitrile involves its reactivity due to the presence of multiple halogen atoms. These atoms can participate in various chemical reactions, influencing the compound’s behavior and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceutical applications where it may interact with biological targets to exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 5-bromo-2-chloro-4-iodobenzonitrile with structurally related compounds, emphasizing substituent positions, molecular weights, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 5-Bromo-2-chloro-4-iodobenzonitrile | Not explicitly provided | C₇H₂BrClIN | 2-Cl, 4-I, 5-Br | 342.36 | Nitrile |
| 4-Bromo-2-chloro-5-iodobenzonitrile | 2168911-56-4 | C₇H₂BrClIN | 2-Cl, 4-Br, 5-I | 342.36 | Nitrile |
| 5-Bromo-2-chlorobenzonitrile | 57381-37-0 | C₇H₃BrClN | 2-Cl, 5-Br | 235.42 | Nitrile |
| 5-Bromo-2-hydroxybenzonitrile | 40530-18-5 | C₇H₄BrNO | 2-OH, 5-Br | 198.02 | Nitrile, Hydroxyl |
| Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate | Not provided | C₉H₅BrClFINO₂ | 2-Cl, 3-I, 4-F, 5-Br | ~418.40 | Ester, Nitrile |
Key Observations:
- Positional Isomerism : The target compound and 4-bromo-2-chloro-5-iodobenzonitrile (CAS 2168911-56-4) are positional isomers, differing only in the placement of bromine and iodine. This alters electronic effects (e.g., inductive and resonance interactions) and steric bulk .
- Di- vs.
- Functional Group Impact : 5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5) replaces chlorine with a hydroxyl group, enabling hydrogen bonding and altering crystallization behavior .
Physicochemical Properties
- Solubility : Tri-halogenated derivatives like the target compound are expected to exhibit lower aqueous solubility compared to di-halogenated analogs due to increased hydrophobicity from iodine. For example, 5-bromo-2-chlorobenzonitrile (CAS 57381-37-0) is likely more soluble in acetone or DMF than the target compound .
- Melting/Boiling Points: The iodine substituent increases molecular weight and van der Waals forces, likely elevating the melting point compared to di-halogenated analogs.
Crystallographic and Hydrogen-Bonding Behavior
- 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O-H⋯N hydrogen bonds (O⋯N distance: ~2.81 Å) .
Research Findings and Data Gaps
- Synthesis: No direct synthesis routes for the target compound are described in the evidence. However, bromination/iodination of 2-chloro-4-iodobenzonitrile or sequential halogenation of benzonitrile derivatives could be inferred .
- Toxicity : Safety data (e.g., GHS classifications) are unavailable, but tri-halogenated benzonitriles may pose higher toxicity risks than di-halogenated analogs due to cumulative halogen effects .
Q & A
Q. What are the critical steps in synthesizing 5-Bromo-2-chloro-4-iodobenzonitrile with high regioselectivity?
- Methodological Answer : Sequential halogenation is essential to avoid steric hindrance and undesired byproducts. Begin with nitrile group protection (if reactive) to prevent side reactions. Use controlled bromination at the 5-position via electrophilic aromatic substitution (EAS) with FeBr₃ as a catalyst. Subsequent chlorination at the 2-position can be achieved using Cl₂ gas or SO₂Cl₂ under anhydrous conditions. Finally, iodination at the 4-position requires a directing group (e.g., nitrile) and a CuI catalyst in a Ullmann-type reaction . Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5-Bromo-2-chloro-4-iodobenzonitrile?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns; the nitrile group (C≡N) appears as a singlet in ¹³C (~110–120 ppm). Halogens induce deshielding in adjacent protons.
- X-ray Crystallography : Resolve ambiguity in regiochemistry using SHELX software for structure refinement. For example, triclinic crystal systems (e.g., P1 space group) with parameters like α = 97.07°, β = 91.99° (similar to 5-Bromo-2-hydroxybenzonitrile) provide precise bond-length data .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₂BrClIN: ~356.3 g/mol). Fragmentation patterns distinguish halogen positions .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests a meta-substitution but X-ray indicates ortho, re-examine sample purity via HPLC. Employ DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data. If discrepancies persist, consider dynamic effects (e.g., rotational isomers) or crystal packing influencing X-ray results .
Advanced Research Questions
Q. What strategies minimize byproduct formation during the iodination of 5-Bromo-2-chlorobenzonitrile?
- Methodological Answer : Optimize reaction conditions:
- Use a directed ortho-metalation approach with LDA (lithium diisopropylamide) to activate the 4-position for iodination.
- Employ microwave-assisted synthesis to reduce reaction time and improve yield.
- Introduce a protecting group (e.g., trimethylsilyl) on the nitrile to prevent nucleophilic attack by iodide .
- Monitor byproducts via GC-MS and isolate using preparative HPLC with a C18 column .
Q. How can crystallographic data inform the reactivity of 5-Bromo-2-chloro-4-iodobenzonitrile in cross-coupling reactions?
- Methodological Answer : Analyze bond lengths and angles from X-ray data (e.g., C-Br: ~1.89 Å, C-I: ~2.09 Å) to predict oxidative addition efficiency in Suzuki-Miyaura couplings. For example, shorter C-Br bonds may favor Pd(0) insertion over C-I bonds due to lower steric hindrance. Use SHELXL refinement to model transition states and assess electronic effects (e.g., nitrile group’s electron-withdrawing nature) .
Q. What safety protocols are critical when handling hazardous intermediates in the synthesis of 5-Bromo-2-chloro-4-iodobenzonitrile?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing HBr or HI gases.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Management : Quench halogenated byproducts with NaHCO₃ before disposal. Store hazardous waste in labeled containers compliant with GHS regulations (e.g., UN 2810 for brominated compounds) .
Data Contradiction & Optimization
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Recrystallization : Repurify the compound using a solvent pair (e.g., ethanol/water) to remove impurities affecting melting behavior.
- DSC Analysis : Perform differential scanning calorimetry to detect polymorphs or solvates. Compare with literature values for analogous compounds (e.g., 5-Bromo-2-chlorobenzoic acid melts at 297–299°C) .
- Computational Validation : Use tools like ChemAxon or ACD/Labs to predict melting points based on molecular descriptors .
Q. What experimental design principles improve yield in multi-step halogenation reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry to identify optimal conditions. For example, higher Br₂ excess (>1.2 eq) may improve bromination but increase side reactions.
- In Situ Monitoring : Use FTIR to track halogen consumption (e.g., Br₂ absorption at ~600 cm⁻¹).
- Scale-Up Considerations : Maintain mixing efficiency to avoid hotspots in exothermic steps (e.g., iodination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
